butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride

solubility salt selection in‑vitro assay

Butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride (CAS 1803595-61-0) is the dihydrochloride salt of a saturated bicyclic quinolizidine bearing an N‑butyl‑aminomethyl side chain at the 1‑position. The free‑base form (CAS 1383626‑32‑1, molecular formula C₁₄H₂₈N₂, MW 224.39 g mol⁻¹) is a liquid at ambient temperature, whereas the dihydrochloride salt (C₁₄H₃₀Cl₂N₂, MW 297.31 g mol⁻¹) is a crystalline solid with enhanced aqueous solubility, making it directly suitable for in‑vitro assay preparation without additional solubilisation steps.

Molecular Formula C14H30Cl2N2
Molecular Weight 297.3 g/mol
CAS No. 1803595-61-0
Cat. No. B1459622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride
CAS1803595-61-0
Molecular FormulaC14H30Cl2N2
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCCCCNCC1CCCN2C1CCCC2.Cl.Cl
InChIInChI=1S/C14H28N2.2ClH/c1-2-3-9-15-12-13-7-6-11-16-10-5-4-8-14(13)16;;/h13-15H,2-12H2,1H3;2*1H
InChIKeyDXCLWOZZNCJNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine Dihydrochloride (CAS 1803595-61-0) – A Structurally Defined Quinolizidine Building Block for Neuropharmacological & Metabolic Research


Butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride (CAS 1803595-61-0) is the dihydrochloride salt of a saturated bicyclic quinolizidine bearing an N‑butyl‑aminomethyl side chain at the 1‑position [1]. The free‑base form (CAS 1383626‑32‑1, molecular formula C₁₄H₂₈N₂, MW 224.39 g mol⁻¹) is a liquid at ambient temperature, whereas the dihydrochloride salt (C₁₄H₃₀Cl₂N₂, MW 297.31 g mol⁻¹) is a crystalline solid with enhanced aqueous solubility, making it directly suitable for in‑vitro assay preparation without additional solubilisation steps . The (1S,9aR) stereochemistry of the quinolizidine nucleus is conserved in the commercial material, placing this compound within the lupinine‑configured alkaloid family [2]. Vendors such as Bidepharm and Chemenu supply the compound at ≥95 % purity with batch‑specific QC (NMR, HPLC, GC) certificates .

Why Butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine Dihydrochloride Cannot Be Replaced by the Free Base or N‑Alkyl Homologues in Experimental Workflows


Although several N‑alkyl‑octahydro‑1H‑quinolizine methanamines share the same bicyclic core, subtle modifications in the salt form and the N‑alkyl chain length produce measurable differences in physicochemical behaviour and biological interaction that render simple interchange unreliable. The free base (CAS 1383626‑32‑1) is poorly water‑soluble, requiring organic co‑solvents that can confound cell‑based assays, whereas the dihydrochloride salt dissolves directly in aqueous buffers at concentrations up to at least 10 mM . Within the homologous series (R = methyl, ethyl, n‑propyl, n‑butyl), the increasing lipophilicity conferred by the butyl chain alters logP by roughly 0.5–0.6 units per methylene unit, which can shift a compound from a predominantly cytosolic distribution to significant membrane partitioning [1]. Furthermore, prior structure‑activity studies on lupinyl‑amine derivatives demonstrate that the N‑alkyl substituent strongly modulates affinity at sigma‑1, D₂, and 5‑HT₄ receptors, meaning that even a one‑carbon change can ablate or invert the pharmacological profile [2]. Consequently, procurement of the defined salt and alkyl variant is essential for experimental reproducibility.

Quantitative Differentiation Evidence for Butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine Dihydrochloride Relative to Closest Analogs


Aqueous Solubility Advantage of the Dihydrochloride Salt Over the Free Base

The dihydrochloride salt (target compound) provides markedly higher aqueous solubility than the free base (CAS 1383626‑32‑1), a critical parameter for reproducible in‑vitro pharmacology. The free base is a viscous oil with limited water miscibility, whereas the dihydrochloride is a crystalline solid that yields clear solutions in phosphate‑buffered saline at ≥10 mM without added DMSO . This difference is consistent with general salt‑form principles: protonation of the secondary amine increases polarity and lattice energy, facilitating hydration [1].

solubility salt selection in‑vitro assay

Lipophilicity (clogP) Differentiation Between N‑Butyl and N‑Methyl/Ethyl/Propyl Quinolizidine Homologues

The calculated partition coefficient (clogP) for the free‑base form of the butyl derivative is estimated at 3.0 ± 0.3, approximately 0.5 log units higher than the n‑propyl analogue and 1.0–1.5 log units higher than the N‑ethyl and N‑methyl congeners, based on fragment‑based calculation (ACD/Labs or ChemDraw) [1]. This increase in lipophilicity is expected to enhance passive membrane permeability while reducing aqueous solubility, a trade‑off that must be carefully managed in cell‑based assays [2]. The butyl homologue therefore occupies a distinct physicochemical space within the series.

lipophilicity membrane permeability SAR

Class‑Level Evidence: Sigma‑1 Receptor Affinity of Quinolizidine‑1‑yl‑methyl Amines

The quinolizidine‑1‑yl‑methyl amine scaffold has demonstrated measurable affinity for sigma‑1 receptors in radioligand displacement assays. Among a series of N‑lupinyl‑2‑methoxybenzamides, compound 13 displaced [³H]‑di‑o‑tolylguanidine from sigma‑1 sites with an IC₅₀ of 0.3 μM, while the epimeric compound 1 was significantly less active [1]. Although the butyl derivative was not directly tested, the shared (1S,9aR)‑octahydro‑1H‑quinolizin‑1‑yl‑methyl core is present in the active epimer, and the butyl chain may further modulate affinity through hydrophobic interactions [2]. This class‑level signal distinguishes quinolizidine‑based ligands from simple piperidine or tropane scaffolds that dominate the sigma‑1 chemical space.

sigma receptor CNS binding affinity

Patent‑Claimed Utility: Butyl‑Substituted Octahydroquinolizine as a Preferred Embodiment in Antidiabetic Therapy

In patent WO 2010/022412, the butyl derivative is explicitly claimed as one of four preferred N‑alkyl substituents (R = methyl, ethyl, n‑propyl, n‑butyl) for octahydroquinolizines intended for the treatment or prevention of diabetes mellitus, hyperlipidemia, diabetic dyslipidemia, metabolic syndrome, and obesity [1]. The patent discloses generic structures (Formulae I and II) and outlines synthetic routes enabling kilogram‑scale preparation, positioning the butyl congener as a viable lead candidate for metabolic disease research [2]. Although quantitative in‑vivo efficacy data are not tabulated in the patent, the explicit listing of the n‑butyl group alongside methyl, ethyl, and n‑propyl indicates that the butyl homologue was considered a distinct, non‑obvious embodiment warranting separate protection.

diabetes metabolic syndrome patented scaffold

High‑Value Research and Industrial Application Scenarios for Butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine Dihydrochloride


CNS Receptor‑Binding Screens Requiring Aqueous‑Compatible Quinolizidine Ligands

The dihydrochloride salt’s solubility in PBS (≥10 mM) allows direct dilution into neuronal culture medium or radioligand binding buffers without DMSO, avoiding solvent‑induced artefacts in sigma‑1, D₂, or 5‑HT₄ receptor assays . The butyl chain provides a lipophilic contact point that can be exploited in structure‑activity relationship (SAR) campaigns targeting the sigma‑1 orthosteric site, where the N‑lupinyl scaffold has already demonstrated sub‑micromolar affinity [1].

Metabolic Disease Drug Discovery Leveraging the Antidiabetic Patent Space

Programs investigating GLP‑1‑independent insulin sensitisation or hepatic lipid‑lowering can use the butyl‑substituted octahydroquinolizine as a tool compound or starting point for lead optimisation, given its explicit protection in WO 2010/022412 for diabetes, hyperlipidemia, and metabolic syndrome [2]. The commercial availability of the dihydrochloride salt at ≥95 % purity with batch‑specific analytical data supports reproducible in‑vivo pharmacokinetic and efficacy studies in murine models of diet‑induced obesity.

Fragment‑Based and Virtual Screening Libraries Enriched with Conformationally Restricted Bicyclic Amines

The quinolizidine core confers greater conformational rigidity than acyclic or monocyclic amine scaffolds, potentially enhancing binding selectivity. The compound is catalogued in the InterBioScreen natural‑product‑derived library (ID STOCK1N‑77725), indicating its prior selection for diversity‑oriented screening collections [3]. Procurement of the dihydrochloride form ensures immediate compatibility with automated liquid‑handling systems used in high‑throughput screening facilities.

Salt‑Form Optimisation Studies Comparing Free Base and Dihydrochloride Pharmacokinetics

The availability of both the free base (CAS 1383626‑32‑1) and the dihydrochloride salt (CAS 1803595‑61‑0) from the same vendor ecosystem enables side‑by‑side comparison of oral bioavailability, plasma exposure, and tissue distribution in rodent models. The approximately >10‑fold difference in aqueous solubility between the two forms can be exploited to probe dissolution‑rate‑limited absorption effects .

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